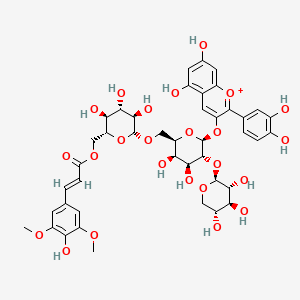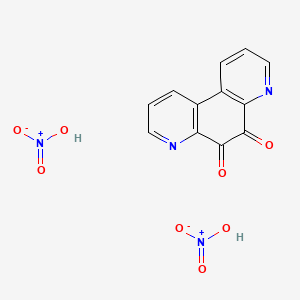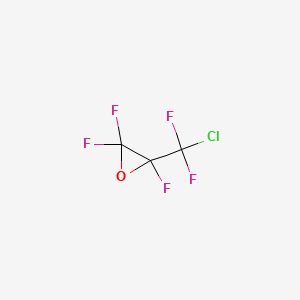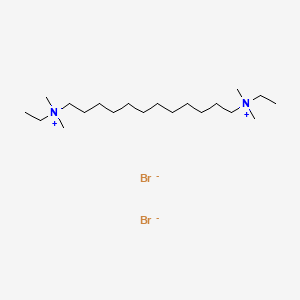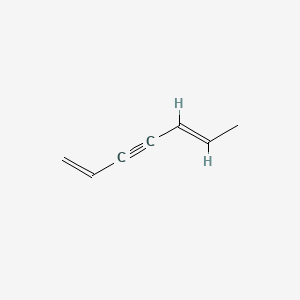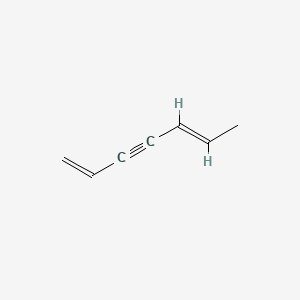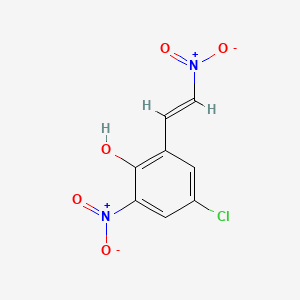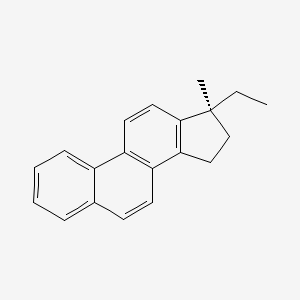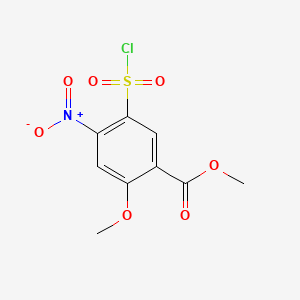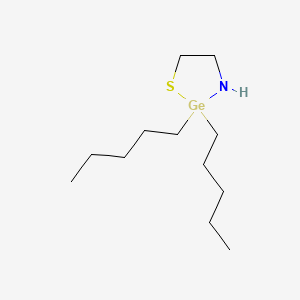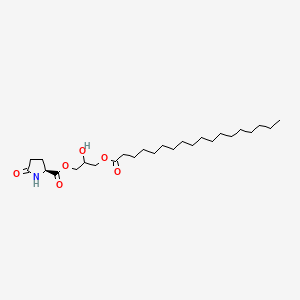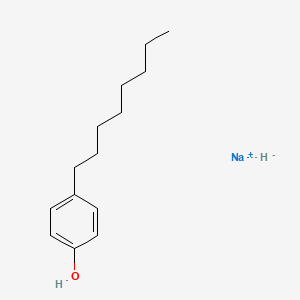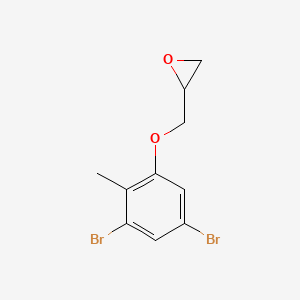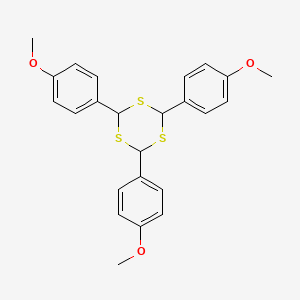
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trithiane: The parent compound with a simpler structure.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups instead of methoxy groups.
Trithioanisaldehyde: Another derivative with similar structural features.
Uniqueness
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.
Properties
CAS No. |
5692-49-9 |
|---|---|
Molecular Formula |
C24H24O3S3 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |
InChI Key |
HZHATLMQXZNESN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


